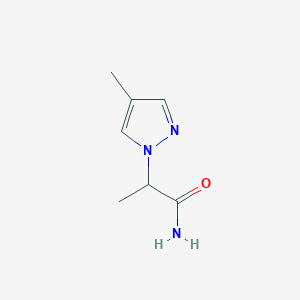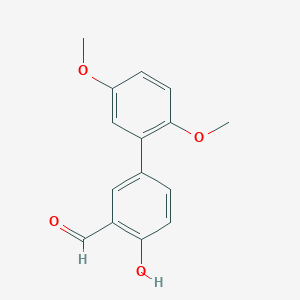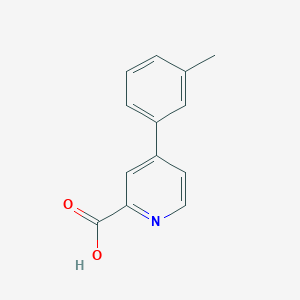
2-(4-Méthyl-1H-pyrazol-1-yl)propanamide
Vue d'ensemble
Description
2-(4-Methyl-1H-pyrazol-1-yl)propanamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methyl group at the 4-position of the pyrazole ring and a propanamide group at the 1-position
Applications De Recherche Scientifique
2-(4-Methyl-1H-pyrazol-1-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of materials with specific properties, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of biological targets . These targets include enzymes like Nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in the NAD+ salvage pathway .
Mode of Action
Based on the structural similarity to other pyrazole derivatives, it can be inferred that the compound might interact with its targets through hydrogen bonding and other non-covalent interactions . For instance, a molecular simulation study of a related compound showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Given the potential interaction with nampt, it could influence the nad+ salvage pathway , which plays a pivotal role in many biological processes including metabolism and aging .
Pharmacokinetics
The compound’s solubility and lipophilicity, which are key determinants of bioavailability, can be influenced by its molecular structure .
Result of Action
Related compounds have shown diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, a related compound displayed superior antipromastigote activity, which was more active than standard drugs .
Analyse Biochimique
Biochemical Properties
2-(4-Methyl-1H-pyrazol-1-yl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrolase enzymes, which are involved in the hydrolysis of chemical bonds . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process.
Cellular Effects
The effects of 2-(4-Methyl-1H-pyrazol-1-yl)propanamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can activate certain signaling pathways, leading to changes in gene expression that promote cell proliferation and differentiation . Additionally, it has been found to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-(4-Methyl-1H-pyrazol-1-yl)propanamide exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . This inhibition can lead to downstream effects on cell signaling and gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methyl-1H-pyrazol-1-yl)propanamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a reduction in its biological activity . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(4-Methyl-1H-pyrazol-1-yl)propanamide vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhancing cognitive function and reducing inflammation . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are often dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-(4-Methyl-1H-pyrazol-1-yl)propanamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites that can be further excreted from the body. These metabolic pathways are crucial for the compound’s detoxification and elimination.
Transport and Distribution
The transport and distribution of 2-(4-Methyl-1H-pyrazol-1-yl)propanamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, which facilitate its distribution to various cellular compartments. This distribution is essential for the compound’s biological activity and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-(4-Methyl-1H-pyrazol-1-yl)propanamide is a key determinant of its activity and function. The compound has been found to localize to specific organelles, such as the mitochondria and the endoplasmic reticulum . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to its site of action. The subcellular localization of the compound can influence its interactions with biomolecules and its overall biological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methyl-1H-pyrazol-1-yl)propanamide typically involves the reaction of 4-methylpyrazole with a suitable acylating agent. One common method is the reaction of 4-methylpyrazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of 2-(4-Methyl-1H-pyrazol-1-yl)propanamide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Methyl-1H-pyrazol-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Comparaison Avec Des Composés Similaires
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-Methyl-1H-pyrazole-3-carboxamide
- 4-Methyl-1H-pyrazole-5-carboxylic acid
Comparison: 2-(4-Methyl-1H-pyrazol-1-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions.
Propriétés
IUPAC Name |
2-(4-methylpyrazol-1-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-3-9-10(4-5)6(2)7(8)11/h3-4,6H,1-2H3,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQVWMOUOSWTDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501282347 | |
| Record name | 1H-Pyrazole-1-acetamide, α,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501282347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255147-64-8 | |
| Record name | 1H-Pyrazole-1-acetamide, α,4-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-1-acetamide, α,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501282347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid](/img/structure/B1393636.png)







![2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1393649.png)
![1-[(Dimethylamino)(2-fluorophenyl)methyl]-2-naphthol](/img/structure/B1393650.png)
